molecular formula C20H27Cl2FN2O2 B2492332 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride CAS No. 1052417-78-3

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2492332
CAS RN: 1052417-78-3
M. Wt: 417.35
InChI Key: QWXKSRXNAJORRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride often involves multi-step chemical processes, including nucleophilic substitution, cyclization, and Mannich reactions. For instance, derivatives of piperazine compounds have been synthesized starting from basic aromatic compounds through various chemical transformations, demonstrating the complexity and versatility in the synthesis of such molecules (Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction (XRD), provides insights into the geometric configuration, bond lengths, angles, and overall three-dimensional arrangement of atoms within the compound. For example, single-crystal XRD has been used to determine the structure of related piperazine derivatives, confirming their crystalline structure and molecular geometry (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including but not limited to nucleophilic substitutions and Mannich reactions, to form its structure or modify it for specific purposes. The presence of functional groups such as fluorophenyl and piperazine rings suggests its reactivity in forming bonds and interacting with different chemical entities (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. Analytical techniques like XRD, NMR, and mass spectrometry provide detailed information on these aspects (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability, are determined by the compound's molecular structure. The presence of electronegative fluorine atoms and the piperazine ring affects its chemical behavior and interactions with biological systems, making it a compound of interest for further chemical and pharmacological studies (Lewis et al., 2003).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2.2ClH/c1-16-4-2-3-5-20(16)25-15-19(24)14-22-10-12-23(13-11-22)18-8-6-17(21)7-9-18;;/h2-9,19,24H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKSRXNAJORRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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